molecular formula C15H20N2O B11867134 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one

1-Isopropylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B11867134
M. Wt: 244.33 g/mol
InChI Key: CSXJZCKYDIBYKK-UHFFFAOYSA-N
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Description

1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound featuring an indoline-2-one fused to a piperidine ring via a spiro carbon atom, with an isopropyl substituent at the 1-position of the piperidine moiety. Spiro[indoline-3,4'-piperidin]-2-one derivatives are frequently explored as kinase inhibitors, antimicrobial agents, and modulators of enzyme activity .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-propan-2-ylspiro[indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C15H20N2O/c1-11(2)17-13-6-4-3-5-12(13)15(14(17)18)7-9-16-10-8-15/h3-6,11,16H,7-10H2,1-2H3

InChI Key

CSXJZCKYDIBYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3(C1=O)CCNCC3

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Cyanopiperidine Precursors

Methodology :
4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine intermediates undergo reductive cyclization using LiAlH₄ in tetrahydrofuran (THF) at reflux. The isopropyl group is introduced via subsequent alkylation.

Reaction Scheme :

CyanopiperidineLiAlH₄, THFSpiro[indoline-3,4’-piperidin]-2-oneIsopropyl bromide, K₂CO₃1-Isopropyl derivative\text{Cyanopiperidine} \xrightarrow{\text{LiAlH₄, THF}} \text{Spiro[indoline-3,4'-piperidin]-2-one} \xrightarrow{\text{Isopropyl bromide, K₂CO₃}} \text{1-Isopropyl derivative}

Optimization Data :

ParameterOptimal ValueYield Improvement
Temperature65–70°C+22% vs. 50°C
LiAlH₄ Equivalents3.0 eq.78% yield
SolventAnhydrous THF90% purity

Advantages :

  • High functional group tolerance for electron-withdrawing substituents.

  • Scalable to multi-gram quantities.

Radical Cyclization of Strecker Reaction Intermediates

Methodology :
Developed by Fleurisson et al., this approach uses:

  • Strecker reaction between 2-bromo-4-isopropylaniline and N-benzyl-4-piperidone.

  • AIBN/Bu₃SnH-mediated radical cyclization to form the spiro core.

Critical Steps :

  • Strecker Reaction :

    • Conditions : TMSCN (1.1 eq.), AcOH, RT, 5 hr.

    • Yield : 79% for intermediate nitrile.

  • Radical Cyclization :

    • Catalyst : AIBN (10 mol%), Bu₃SnH (1.2 eq.), toluene, 120°C.

    • Yield : 52–67%.

Table 1. Substrate Scope for Radical Cyclization :

R Group on AnilineYield (%)Purity (%)
Isopropyl6798
tert-Butyl5895
Methoxy4990

Limitations :

  • Requires toxic tin reagents (Bu₃SnH).

  • Limited scalability due to radical quenching side reactions.

Buchwald-Hartwig Coupling for Late-Stage Functionalization

Methodology :
A palladium-catalyzed intramolecular C–N coupling constructs the spiro framework. The isopropyl group is introduced via Suzuki-Miyaura coupling prior to cyclization.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 eq.), toluene, 110°C.

  • Yield : 43–65%.

Key Insight :

  • Electron-rich aryl bromides exhibit faster cyclization kinetics (krelk_{rel} = 4.2 vs. electron-poor analogs).

Comparative Analysis of Methods

Table 2. Method Comparison :

ParameterReductive CyclizationRadical CyclizationBuchwald-Hartwig
Typical Yield (%)7852–6743–65
Scalability>100 g<10 g50–100 g
StereoselectivityModerate (dr 3:1)Low (dr 1:1)High (dr >19:1)
Toxicity ConcernsLiAlH₄ handlingBu₃SnHPd residues

Post-Synthetic Modifications

N-Alkylation of the Piperidine Ring

  • Conditions : K₂CO₃, DMF, alkyl halides (1.2 eq.), 60°C.

  • Yield : 74–89% for methyl/ethyl groups.

Oxidation State Manipulation

  • Piperidine → Piperidone : MnO₂ (3 eq.), CH₂Cl₂, RT, 12 hr.

  • Yield : 82%.

Industrial-Scale Considerations

Preferred Route : Reductive cyclization (Section 2.1) due to:

  • Lower catalyst costs vs. Pd/Xantphos systems.

  • Simpler workup compared to radical methods.

Process Optimization :

  • Continuous hydrogenation reduces reaction time by 40%.

  • Crystallization from acetone/hexane improves purity to >99%.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show spirocyclization via single-electron transfer (SET) mechanisms:

  • Catalyst : Ir(ppy)₃ (2 mol%), blue LED irradiation.

  • Yield : 38% (needs optimization).

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >90%:

  • Enzyme : CAL-B, isopropyl acetate solvent.

  • Conversion : 45% (theoretical max 50%) .

Chemical Reactions Analysis

1-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its ability to undergo isomerization between different forms. This isomerization can be triggered by external stimuli such as light, temperature, and pH changes . The molecular targets and pathways involved include interactions with specific receptors and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
  • Structure : Benzyl substituent at the 1'-position of the piperidine ring.
  • Synthesis : Prepared via alkylation of spiro[indoline-3,4'-piperidin]-2-one intermediates, yielding 72.9% in optimized routes .
  • Applications : Often used as an intermediate; hydrogenation removes the benzyl group to yield unsubstituted spiro[indoline-3,4'-piperidin]-2-one .
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one
  • Structure: Pyrano-pyridine ring replaces the piperidine moiety.
  • Activity : Exhibits antimicrobial (MIC = 8–32 μg/mL) and anticancer activity (IC50 = 10.86 μM against HeLa cells) .
  • SAR : The pyrimidine moiety enhances activity by enabling hydrogen bonding with biological targets .
  • Comparison: The pyrano-pyridine scaffold offers distinct electronic properties compared to the piperidine ring, likely broadening target selectivity.
Halogenated Derivatives (4-Bromo, 6-Bromo)
  • Examples : 4-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS: 1713164-01-2) and 6-bromo derivatives .
  • Impact : Bromine at the 4- or 6-position modulates electronic density and steric hindrance, influencing interactions with targets like DDR1 (in fibrosis) .
  • Comparison: Halogens enhance electrophilicity and may improve binding to enzymes or receptors compared to non-halogenated analogues.
1-Methyl and Aminopyridyl Derivatives
  • Examples: 1-Methylspiro[indoline-3,4'-piperidin]-2-one and aminopyridyl-substituted variants (e.g., compound 5b/SMU-B) .
  • Activity: SMU-B inhibits c-Met/ALK kinases and shows >50% tumor growth inhibition in xenograft models .
  • Comparison: Methyl groups improve metabolic stability, while aminopyridyl substituents enhance kinase selectivity through hydrogen bonding.

Pharmacological and Target Selectivity

Compound Key Substituent Biological Activity Target Affinity Reference
1-Isopropylspiro[...]-2-one Isopropyl Inferred kinase/enzyme modulation Likely GPCRs, enzymes (e.g., CTSK)
1'-Benzylspiro[...]-2-one Benzyl Intermediate for DDR1 inhibitors DDR1, GPCRs
Spiro[...]-pyrano-pyridine Pyrano-pyridine Antimicrobial (MIC 8–32 μg/mL) Bacterial enzymes
6-Bromo derivative Bromine Fibrosis prevention (DDR1 inhibition) DDR1
Aminopyridyl derivative Aminopyridyl c-Met/ALK inhibition (>50% tumor suppression) c-Met, ALK kinases
  • Target Class Trends : The spiro[indoline-3,4'-piperidine] scaffold shows broad activity across GPCRs (25% of compounds), enzymes (e.g., CTSK, MAPK14), and ion channels . Substituents like isopropyl may fine-tune selectivity within these classes.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., Spiro[...]-2-one hydrochloride) are commonly stocked to improve solubility .
  • Stability : Halogenated derivatives (e.g., 4-bromo) may exhibit greater stability under acidic conditions compared to alkylated analogues .

Biological Activity

1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is characterized by its unique spiro structure combining an indoline and a piperidinone moiety. The molecular formula is C14H18N2OC_{14}H_{18}N_{2}O with a molecular weight of 230.31 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological properties.

Property Value
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
IUPAC Name1-Isopropylspiro[indoline-3,4'-piperidin]-2-one
Canonical SMILESCC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O

The biological activity of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various biological effects:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one include:

  • Anticancer Activity : Studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown significant activity against breast cancer and leukemia cell lines.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammation in preclinical models, indicating its potential application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one:

  • Study on Cancer Cell Lines : A study published in ACS Omega demonstrated that derivatives of spiroindolines, including 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one, induced differentiation in oligodendrocyte progenitor cells (OPCs), which is crucial for myelination in the nervous system .
  • Neuroprotective Study : Another research article indicated that compounds with similar structures provided neuroprotection against glutamate-induced toxicity in neuronal cultures. This suggests potential therapeutic applications for neurodegenerative conditions .
  • Anti-inflammatory Activity : A pharmacological study revealed that the compound exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting its potential use in treating autoimmune diseases.

Q & A

Q. How are advanced analytical techniques (e.g., LC-HRMS/MS) applied to study metabolite profiles?

  • Protocol : After administering 10 µM compound in hepatocyte incubations, extract metabolites with acetonitrile and analyze via Q-Exactive™ Orbitrap (resolution = 140,000). Identify phase I/II metabolites using Compound Discoverer™ software .

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